2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone
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Overview
Description
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . In one example, the thiomethyl group was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature, and subsequently, the sulfone group of the derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .Molecular Structure Analysis
The molecular structure of this compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of similar compounds confirmed a good fit into the active site of certain enzymes through essential hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidation, displacement, and cycloaddition reactions .Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been studied for their potential anticancer properties. Compounds with this scaffold have shown cytotoxic activities against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with some compounds exhibiting better cytotoxicity than standard drugs like doxorubicin .
CDK2 Inhibition
Some pyrazolo[3,4-d]pyrimidines have been designed as novel CDK2 targeting compounds. CDK2 inhibition is an appealing target for cancer treatment that aims to selectively target tumor cells .
Antifungal Activities
Novel derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antifungal activities. These studies aim to discover and develop new fungicides with novel scaffolds or modes of action .
Antibacterial Evaluation
Pyrazolo[3,4-d]pyrimidines have also been explored for their antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli. They have been tested in combination with clinically used antibiotics such as ampicillin and kanamycin .
In Vivo Anticancer Activity
Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their in vivo anticancer activity in cancer models, showing promising results .
Vascular Smooth Muscle Cell Activity
Related compounds have been studied for their effects on vascular smooth muscle cells and their ability to reduce contractile forces generated by intact mouse aorta tissue .
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression .
Mode of Action
The compound interacts with CDK2 in a competitive manner, binding to the ATP site of the kinase . This prevents ATP from binding and subsequently inhibits the phosphorylation activity of CDK2 . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to a halt in cell proliferation, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key issue .
Pharmacokinetics
These properties can help predict the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .
Future Directions
The future directions for this compound could involve further investigations into its biological activity, mechanism of action, and potential therapeutic applications. The development of novel compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold is an active area of research, with a focus on their synthesis, biological activity, and potential as therapeutic agents .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c18-12-1-3-13(4-2-12)23-16-14(9-21-23)17(20-11-19-16)26-10-15(24)22-5-7-25-8-6-22/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMYGSVLMZUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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